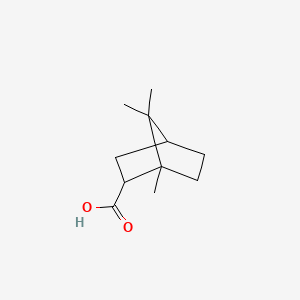
CAMPHANIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Camphanic acid, also known as (1S)-(-)-camphanic acid, is an organic compound with the chemical formula C10H14O4. It is a white crystalline substance derived from camphor. This compound is notable for its chiral properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of nitric acid as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure the complete conversion of camphor to this compound .
Another synthetic route involves the use of phosphorus pentachloride and camphoric acid. The reaction mixture is heated under reflux, followed by the addition of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using camphor as the starting material. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
Camphanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly with nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitrogen-containing heterocycles, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various this compound esters and derivatives, which have applications in pharmaceuticals and other industries .
科学的研究の応用
Chemical Reactions
Camphanic acid participates in various chemical reactions:
- Oxidation : Can yield camphoric acid.
- Reduction : Can be reduced to camphor or other derivatives.
- Substitution : The carboxylic acid group can engage in esterification reactions.
Chiral Building Block
This compound serves as an essential chiral building block in organic synthesis. It facilitates the creation of enantiomerically pure compounds crucial for pharmaceuticals. Its ability to induce asymmetry is vital for drug development, particularly in synthesizing biologically active compounds.
Biological Research
This compound's derivatives have been explored for various biological activities:
- Antiviral Activity : Studies indicate that derivatives exhibit antiviral properties against influenza viruses. A notable study synthesized several compounds based on the this compound scaffold and screened them for inhibitory activity against influenza strains A H1N1, H3N2, and H5N2. The results are summarized below:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 14 | >1118 | 18 ± 2 |
| Rimantadine | 374 ± 26 | 61 ± 5 |
| Amantadine | 329 ± 21 | 60 ± 7 |
These findings suggest that some synthesized derivatives exhibit lower cytotoxicity compared to standard antiviral agents, indicating their potential as antiviral agents.
- Antibacterial Properties : Research has shown that modifications to this compound can enhance its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Chiral Derivatization Reagent
This compound chloride has emerged as a powerful chiral derivatization reagent for the determination of stereoisomers. It facilitates the separation of racemic drugs and stereoisomeric metabolites in biological matrices through chemical derivatization methods. This application is critical in drug metabolism studies and pharmacokinetics.
Study on Flavonoid Esters
A significant study focused on resolving diastereomeric esters of flavanones using this compound. The researchers developed a method for forming tri-(1S)-(-)-camphanic acid esters with high enantiomeric purity (>98% d.e.) via reversed-phase HPLC. The absolute configurations were confirmed using circular dichroism spectroscopy, underscoring the importance of stereochemistry in influencing biological activity.
作用機序
The mechanism of action of camphanic acid involves its interaction with various molecular targets. In antiviral applications, this compound derivatives interact with viral proteins, inhibiting their function and preventing viral replication . The gem-dimethyl moiety in this compound promotes van der Waals interactions with protein binding sites, enhancing its efficacy .
類似化合物との比較
Similar Compounds
Ketopinic Acid: Shares similar chiral properties and is used in similar applications.
Camphoric Acid: Another derivative of camphor with similar chemical properties.
Borneol Esters: Used in similar chemical reactions and have comparable biological activities.
Uniqueness
Camphanic acid is unique due to its high Curie point and its ability to undergo plastic paraelectric-to-ferroelectric phase transitions. This property makes it valuable in the development of organic plastic ferroelectrics for environmental-friendly refrigeration technologies .
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
ZURRKVIQUKNLHF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
同義語 |
camphanic acid R-Hca cpd S-Hca cpd |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













